![molecular formula C24H28N4O3S B2862032 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide CAS No. 683792-17-8](/img/no-structure.png)

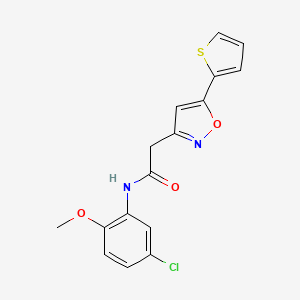

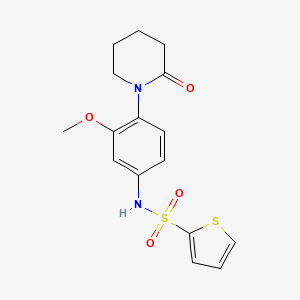

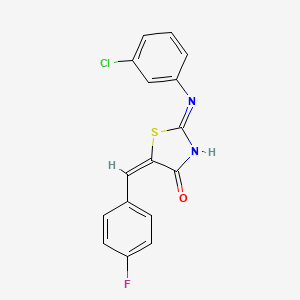

4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . Various synthetic routes have been developed, highlighting the importance of benzimidazole in medicinal chemistry .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Benzimidazole and its derivatives show a wide range of chemical reactions, largely due to the presence of two nitrogen atoms in its structure . These reactions are often exploited in the development of new drugs .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

Research has shown the synthesis of novel sulfonamide derivatives, including compounds structurally related to benzo[d]imidazol-ylidene benzenesulfonamide, with significant antitumor evaluation. These compounds have demonstrated cytotoxic activity against various cancer cell lines, such as colon, breast, and cervical cancer cells. QSAR studies have further allowed the prediction of cytotoxic activity, enhancing the understanding of their therapeutic potential (Łukasz Tomorowicz et al., 2020).

DNA Binding and Anticancer Activity

Another study focused on mixed-ligand copper(II)-sulfonamide complexes, elucidating their effect on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes, through their interaction with DNA, exhibited antiproliferative activity against human tumor cells, highlighting their potential as anticancer agents (M. González-Álvarez et al., 2013).

Photodynamic Therapy Applications

Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown significant potential for photodynamic therapy (PDT). These compounds, characterized by high singlet oxygen quantum yield, are crucial for effective PDT applications in cancer treatment, highlighting their utility in generating reactive oxygen species to target tumor cells (M. Pişkin et al., 2020).

Antimicrobial and Antiproliferative Agents

The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives has been reported, demonstrating effectiveness as antimicrobial and antiproliferative agents. These compounds were evaluated against different human cell lines, showing significant cytotoxic activity and highlighting their potential in the treatment of various diseases (Shimaa M. Abd El-Gilil, 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Given the wide range of biological activities exhibited by benzimidazole derivatives, they continue to be a focus of research in the development of new therapeutic drugs . Future research will likely continue to explore the synthesis of new benzimidazole derivatives and their potential therapeutic applications .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-aminobenzimidazole with cyanoacetic acid followed by condensation with butylsulfonyl chloride and N,N-dibutylamine. The resulting intermediate is then reacted with 4-nitrobenzaldehyde to form the final product.", "Starting Materials": [ "2-aminobenzimidazole", "cyanoacetic acid", "butylsulfonyl chloride", "N,N-dibutylamine", "4-nitrobenzaldehyde" ], "Reaction": [ "Step 1: Reaction of 2-aminobenzimidazole with cyanoacetic acid in the presence of a catalyst to form 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetic acid.", "Step 2: Condensation of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetic acid with butylsulfonyl chloride and N,N-dibutylamine in the presence of a base to form 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide intermediate.", "Step 3: Reduction of the nitro group in 4-nitrobenzaldehyde to form 4-aminobenzaldehyde.", "Step 4: Reaction of 4-aminobenzaldehyde with the intermediate from step 2 in the presence of a catalyst to form the final product, 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide." ] } | |

CAS-Nummer |

683792-17-8 |

Produktname |

4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide |

Molekularformel |

C24H28N4O3S |

Molekulargewicht |

452.57 |

IUPAC-Name |

4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyano-1-hydroxyethenyl]-N,N-dibutylbenzenesulfonamide |

InChI |

InChI=1S/C24H28N4O3S/c1-3-5-15-28(16-6-4-2)32(30,31)19-13-11-18(12-14-19)23(29)20(17-25)24-26-21-9-7-8-10-22(21)27-24/h7-14,29H,3-6,15-16H2,1-2H3,(H,26,27)/b23-20- |

InChI-Schlüssel |

OKUHLHULNVGNHW-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B2861960.png)

![{4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B2861961.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2861966.png)